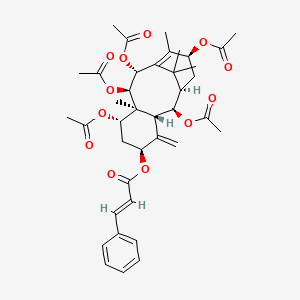
Adenosine 5'-diphosphate-d13 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-diphosphate-d13 (dilithium) is a deuterium-labeled nucleoside diphosphate. It is a derivative of adenosine diphosphate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. It plays a crucial role in cellular energy processes, being a product of adenosine triphosphate dephosphorylation by ATPases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-diphosphate-d13 (dilithium) involves the deuteration of adenosine 5’-diphosphate. The process typically includes the incorporation of stable heavy isotopes of hydrogen into the adenosine diphosphate molecule. The reaction conditions often involve the use of deuterium oxide (D2O) and other deuterated reagents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of adenosine 5’-diphosphate-d13 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity and stability. The production is carried out under stringent quality control measures to meet the requirements for scientific research applications .
化学反应分析
Types of Reactions: Adenosine 5’-diphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine 5’-triphosphate, while reduction may produce adenosine monophosphate .
科学研究应用
Adenosine 5’-diphosphate-d13 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nucleotide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
Adenosine 5’-diphosphate-d13 (dilithium) exerts its effects by acting on specific molecular targets and pathways. It induces human platelet aggregation and inhibits stimulated adenylate cyclase by acting on P2T purinoceptors. This action is crucial in the regulation of various physiological processes, including blood clotting and cellular energy metabolism .
相似化合物的比较
Adenosine 5’-diphosphate: The non-deuterated form of the compound.
Adenosine 5’-triphosphate: A higher energy form with three phosphate groups.
Adenosine monophosphate: A lower energy form with one phosphate group
Uniqueness: Adenosine 5’-diphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other research applications .
属性
分子式 |
C10H13Li2N5O10P2 |
|---|---|
分子量 |
452.2 g/mol |
IUPAC 名称 |
dilithium;[deuteriooxy-[dideuterio-[(2R,4S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10?;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD3 |
InChI 键 |
YCWSTXGQZUYBEW-FGMKSUGOSA-L |
手性 SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])C3([C@@](C([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)




![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)

![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)



